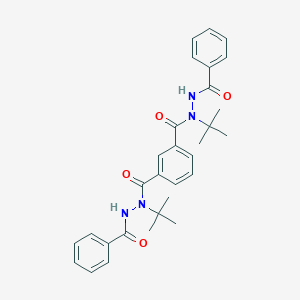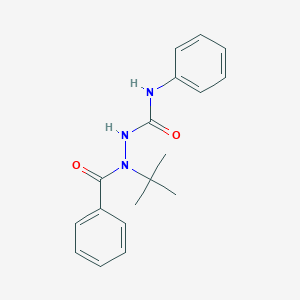![molecular formula C21H19ClN4O2S B295471 (6E)-6-{[1-(5-CHLORO-2-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-3-METHYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE](/img/structure/B295471.png)
(6E)-6-{[1-(5-CHLORO-2-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-3-METHYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(6E)-6-{[1-(5-CHLORO-2-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-3-METHYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE” is a complex organic molecule that features a combination of pyrrole, thiazolo, and pyrimidinone moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multi-step organic reactions. A typical synthetic route might include:
- Formation of the pyrrole ring through a Paal-Knorr synthesis.
- Introduction of the methoxy and chloro substituents via electrophilic aromatic substitution.
- Construction of the thiazolo[3,2-a]pyrimidinone core through cyclization reactions.
- Final condensation to form the methylene bridge.
Industrial Production Methods
Industrial production would require optimization of each step to maximize yield and purity. This might involve:
- Use of catalysts to accelerate reactions.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the pyrrole ring.
Reduction: Reduction of the imino group to an amine.
Substitution: Electrophilic or nucleophilic substitution on the aromatic ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
- Oxidation products might include pyrrole N-oxides.
- Reduction products might include amines.
- Substitution products would depend on the specific reagents used.
科学的研究の応用
This compound could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the synthesis of materials with specific properties.
作用機序
The mechanism of action would depend on the specific biological target. Potential mechanisms might include:
- Binding to enzymes or receptors.
- Inhibition of specific biochemical pathways.
- Interaction with nucleic acids or proteins.
類似化合物との比較
Similar Compounds
- Compounds with similar structures might include other pyrrole, thiazolo, or pyrimidinone derivatives.
- Examples include thiazolopyrimidines and pyrrolo[2,3-d]pyrimidines.
Uniqueness
- The unique combination of functional groups in this compound might confer specific biological activities not seen in other similar compounds.
- Its specific substitution pattern could result in unique interactions with biological targets.
特性
分子式 |
C21H19ClN4O2S |
|---|---|
分子量 |
426.9 g/mol |
IUPAC名 |
(6E)-6-[[1-(5-chloro-2-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-5-imino-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C21H19ClN4O2S/c1-11-7-14(13(3)25(11)17-9-15(22)5-6-18(17)28-4)8-16-19(23)26-12(2)10-29-21(26)24-20(16)27/h5-10,23H,1-4H3/b16-8+,23-19? |
InChIキー |
RCSCLPIKQQUGLF-FQYHFWRWSA-N |
異性体SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)OC)C)/C=C/3\C(=N)N4C(=CSC4=NC3=O)C |
SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)OC)C)C=C3C(=N)N4C(=CSC4=NC3=O)C |
正規SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)OC)C)C=C3C(=N)N4C(=CSC4=NC3=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295389.png)

![N'-{3-[(2-benzoyl-2-tert-butylhydrazino)carbonyl]benzoyl}-N-(tert-butyl)benzohydrazide](/img/structure/B295393.png)


![Diphenyl ({[2-tert-butyl-2-(3,5-dimethylbenzoyl)hydrazino]carbonyl}amino)(4-methylphenyl)methylphosphonate](/img/structure/B295396.png)
![Diphenyl {[(2-benzoyl-2-tert-butylhydrazino)carbonyl]amino}(2-chlorophenyl)methylphosphonate](/img/structure/B295400.png)
![1-[Tert-butyl-[(3,5-dimethylphenyl)-oxomethyl]amino]-3-(4-chlorophenyl)urea](/img/structure/B295402.png)

![benzyl N-[tert-butyl-(2-iodobenzoyl)amino]carbamate](/img/structure/B295404.png)

![7-[(4-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-PHENOXY-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B295410.png)
![1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-8-{[(OXOLAN-2-YL)METHYL]AMINO}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B295413.png)
![1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295414.png)
